molecular formula C10H13N5 B1376977 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine CAS No. 946157-08-0

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

货号: B1376977
CAS 编号: 946157-08-0
分子量: 203.24 g/mol
InChI 键: RWXNJNDHWARRGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-B]pyridazine ring system with a piperazine moiety attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

生化分析

Biochemical Properties

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as an inhibitor of the interleukin-17A (IL-17A) cytokine, which is involved in inflammatory responses . By inhibiting IL-17A, this compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The compound interacts with the IL-17 receptor, preventing the cytokine from binding and initiating inflammatory signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of non-small cell lung cancer cells, specifically A549 and H460 cell lines . The compound induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins such as AKT and S6 . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the IL-17 receptor, inhibiting the interaction between IL-17A and its receptor . This binding prevents the activation of downstream signaling pathways that lead to inflammation. Furthermore, the compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting mTOR, this compound can reduce the growth of cancer cells and potentially enhance the efficacy of other therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its potency over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses and reduces tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its pharmacokinetics for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, its binding to plasma proteins influences its distribution in the bloodstream and target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-6-chloro-imidazo[1,2-B]pyridazine with piperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

化学反应分析

Types of Reactions

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .

科学研究应用

相似化合物的比较

Similar Compounds

Uniqueness

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit PIM kinases sets it apart from other kinase inhibitors, making it a valuable lead compound in drug discovery .

属性

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An intimate mixture of 6-chloro-imidazo[1,2-b]pyridazine [6775-88-6] (4.1 g, 26.5 mmol and piperazine [110-85-0] (11.4 g, 132.8 mmol) was heated to 120° C. and stirred as a melt under N2 blanket for 2 h. The cooled reaction was partitioned between water and ethyl acetate, the extract dried (MgSO4), and evaporated to yield 5.6 g of 6-piperazin-1-yl-imidazo[1,2-b]pyridazine which, without purification, was suspended in ethyl acetate (250 mL). To this stirred mixture was added Hunig's base [7087-68-5] (9.6 mL, 55.1 mmol) and di-tert-butyl pyrocarbonate [24424-99-5] (7.2 g, 33.2 mmol). The N2 blanketed mixture was stirred overnight at ambient temperature then partitioned between brine and ethyl acetate. The phase separated extract was dried (CaSO4), evaporated, and crystallized from ethyl acetate/heptane to provide a white crystalline powder, mp. 122-123° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.43 (s, 9H) 3.46 (s, 8H) 7.16 (d, J=10.11 Hz, 1H) 7.50 (s, 1H) 7.81-7.94 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ ppm 28.03, 42.66, 45.42, 79.07, 110.58, 116.43, 125.91, 131.62, 135.77, 153.88, 154.71. LRMS (ESI) m/z 304.2 [(M+H)]+, calc'd for C15H21N5O2: 303.37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 3
Reactant of Route 3
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 5
Reactant of Route 5
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 6
Reactant of Route 6
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。